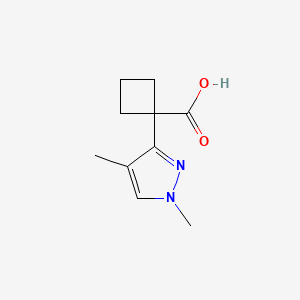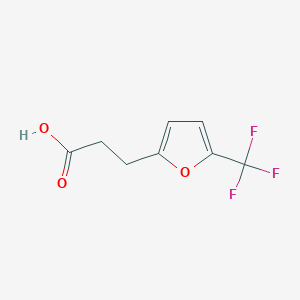![molecular formula C14H18FNO4 B13592205 3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid](/img/structure/B13592205.png)
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid typically involves the protection of an amine group with a Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves the use of di-tert-butyl dicarbonate and a suitable base. The reaction conditions are optimized to ensure high yield and purity of the final product. The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid involves the protection of amine groups with the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the structure of the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
- Boc-Dap-OH
Uniqueness
3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid is unique due to the presence of both a Boc-protected amine group and a fluorophenyl group. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H18FNO4 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
3-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-10-6-4-9(11(15)8-10)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18) |
Clé InChI |
SBUOAWFTLVJOQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B13592127.png)
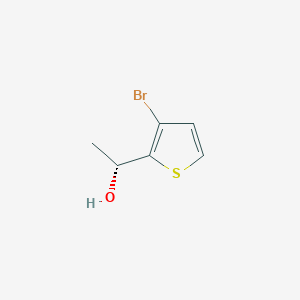
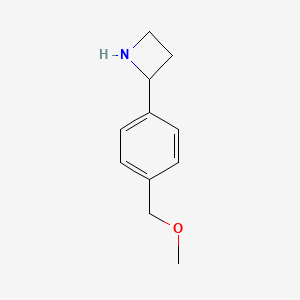
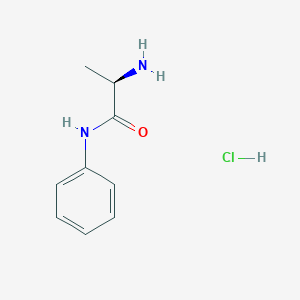
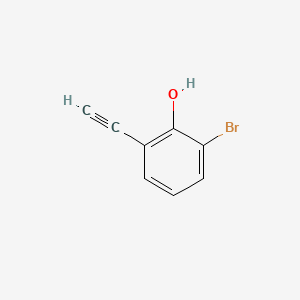

![3-[4-(2,2-Difluoroethyl)phenyl]prop-2-ynoicacid](/img/structure/B13592149.png)

![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
